molecular formula C18H13N3O2S2 B2529709 N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 863594-64-3

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2529709
CAS No.: 863594-64-3
M. Wt: 367.44
InChI Key: XFYYXLNRNZMKJG-UHFFFAOYSA-N
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Description

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a heterocyclic sulfonamide derivative featuring a thiazolo[5,4-b]pyridine scaffold linked to a benzenesulfonamide group. Its synthesis typically involves coupling reactions, such as Suzuki-Miyaura cross-coupling, to introduce the thiazolo-pyridine moiety .

Properties

IUPAC Name

N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S2/c22-25(23,15-5-2-1-3-6-15)21-14-10-8-13(9-11-14)17-20-16-7-4-12-19-18(16)24-17/h1-12,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYYXLNRNZMKJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction optimization, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Structural Characteristics

The compound integrates two key moieties:

  • Thiazolo[5,4-b]pyridine Core : Known for diverse biological activities.
  • Benzenesulfonamide Moiety : Associated with antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of thiazolo[5,4-b]pyridine exhibit notable antibacterial properties. For instance, studies have shown that compounds similar to N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide can outperform standard antibiotics like ampicillin against various bacterial strains.

Anticancer Potential

The sulfonamide group in this compound is believed to inhibit enzymes involved in cancer progression. Preliminary studies suggest interference with the phosphoinositide 3-kinase (PI3K) pathways, which are crucial for tumor growth and survival. The compound has shown promising results in inhibiting PI3K with an IC50 value as low as 3.6 nM in specific assays .

Case Studies and Research Findings

  • Thiazolo[5,4-b]pyridine Derivatives : A series of novel derivatives were designed and synthesized, showing a broad spectrum of pharmacological activities including strong PI3K inhibitory activity. The structure-activity relationship (SAR) studies highlighted the importance of the sulfonamide functionality in enhancing biological activity .
  • Antiviral Activity : Some thiazolo[5,4-b]pyridine compounds have demonstrated antiviral properties against viruses such as Herpes Simplex and Influenza B. These compounds were tested in vivo with significant results indicating their potential as antiviral agents .
  • Pharmacological Studies : Ongoing research continues to explore the interactions of this compound with various biological targets. The electron-deficient aryl group enhances its acidic sulfonamide NH proton, allowing for stronger interactions with targets such as lys802 in PI3Kα.

Comparison with Similar Compounds

Structural Analogues with Thiazolo-Pyridine Cores

Compounds sharing the thiazolo[5,4-b]pyridine scaffold but differing in substituents demonstrate varied pharmacological profiles:

  • N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide (): Replaces the benzenesulfonamide group with a 1-naphthamide moiety.
  • N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide (): Features a methanesulfonamide group and a methyl substituent on the phenyl ring, which could alter steric interactions and metabolic stability .

Key Insight : The benzenesulfonamide group in the target compound balances hydrophilicity and target binding, offering a middle ground between highly lipophilic (e.g., naphthamide) and smaller sulfonamide derivatives.

Pyrazole- and Triazole-Based Sulfonamides

  • 4-((3-Amino-1-substituted-1H-pyrazol-5-yl)amino)-N-(pyridin-2-yl)benzenesulfonamide (): A pyrazole-sulfonamide hybrid with demonstrated anticancer activity against colon cancer.
  • Triazole-thiones (): These compounds exhibit tautomerism (thione vs. thiol forms), influencing their electronic properties and binding modes. The thiazolo-pyridine scaffold in the target compound lacks this tautomerism, which may confer greater structural stability .

Anticancer Activity and IC50 Comparisons

While direct IC50 data for the target compound is unavailable, structurally related sulfonamides provide context:

Compound Core Structure Substituents IC50 (Cancer Cell Lines) Reference
Target Compound Thiazolo[5,4-b]pyridine Benzenesulfonamide N/A -
Compound 9 () Quinoxaline Thioureido-benzenesulfonamide 15.6 mmol L–1 (HEPG2)
Pyrazole-sulfonamide hybrids () Pyrazole Pyridin-2-yl Moderate activity (colon)

Key Insight : The thioureido group in Compound 9 () enhances hydrogen-bonding interactions, contributing to lower IC50 values. The target compound’s benzenesulfonamide group may require optimization (e.g., introducing electron-withdrawing substituents) to improve potency.

Biological Activity

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazolo[5,4-b]pyridine core linked to a phenyl group and a benzenesulfonamide moiety. This unique structure contributes to its biological activity, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K), which plays a crucial role in various cellular processes.

Target Enzyme: Phosphoinositide 3-Kinase (PI3K)

This compound primarily targets PI3K. The inhibition of this enzyme affects the PI3K/AKT/mTOR signaling pathway, which is vital for cell growth, proliferation, and survival. By interfering with this pathway, the compound exhibits potential anti-cancer properties.

Biochemical Pathways Affected

  • Cell Cycle Regulation : Inhibition of PI3K disrupts normal cell cycle progression.
  • Apoptosis : The compound may induce apoptosis in cancer cells by modulating survival signaling pathways.
  • Metabolic Effects : Alters cellular metabolism by affecting glucose uptake and utilization.

Anticancer Properties

Studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • IC50 Values : Research indicates IC50 values in the low micromolar range against breast cancer (MDA-MB-231) and prostate cancer (PC-3) cell lines, suggesting potent anti-tumor activity .

Antimicrobial Activity

The compound also shows promising antimicrobial properties. It has been tested against both Gram-positive and Gram-negative bacteria:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives exhibit MIC values as low as 3.9 µg/mL against Staphylococcus aureus and Acinetobacter xylosoxidans .

Case Studies and Research Findings

Several studies have highlighted the biological activities of thiazolo[5,4-b]pyridine derivatives, including this compound:

  • Antitumor Activity :
    • A study reported that derivatives with specific substitutions on the phenyl ring demonstrated enhanced cytotoxic effects against various cancer cell lines .
    • Structure-activity relationship (SAR) analyses suggest that electron-donating groups on the phenyl ring significantly increase potency .
  • Anticonvulsant Properties :
    • Compounds with similar structures have shown anticonvulsant effects in animal models, indicating potential for neurological applications .

Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits PI3K; IC50 values in low micromolar range
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticonvulsantExhibits anticonvulsant properties in animal models

Q & A

Q. What are the standard synthetic routes for N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide and its derivatives?

Methodology: Synthesis typically involves:

  • Suzuki–Miyaura coupling to form the thiazolo-pyridine core, using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids under inert conditions .
  • Buchwald–Hartwig amination for introducing sulfonamide groups, optimized with ligands like XPhos and bases such as Cs₂CO₃ .
  • Microwave-assisted synthesis to enhance reaction efficiency (e.g., 100–150°C, 30–60 min) . Key reagents include DMF or THF as solvents, and purification via column chromatography .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodology:

  • ¹H/¹³C NMR to confirm regiochemistry of the thiazolo-pyridine ring and substituent positions .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • FT-IR to identify sulfonamide S=O stretches (~1350 cm⁻¹) and aromatic C-H bonds .
  • X-ray crystallography (if crystalline) for absolute configuration determination .

Q. What is the primary biological target and mechanism of action?

Methodology:

  • The compound inhibits phosphoinositide 3-kinase (PI3K) , particularly the α-isoform, by binding to the ATP pocket via hydrogen bonds (e.g., with Val851) and hydrophobic interactions .
  • IC₅₀ values for PI3Kα inhibition range from 2–50 nM in kinase assays, validated via Western blotting of downstream targets (e.g., phosphorylated AKT) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

Methodology:

  • Temperature modulation : Higher yields (75–90%) achieved at 120°C in microwave-assisted steps vs. conventional heating (50–60%) .
  • Solvent selection : Polar aprotic solvents (DMAC) improve solubility of intermediates .
  • Catalyst screening : Pd(OAc)₂ with SPhos ligand increases coupling efficiency by 20% compared to PdCl₂ .
  • Additives : Molecular sieves (3Å) reduce side reactions in sulfonylation steps .

Q. How do structural modifications influence bioactivity?

Structure–Activity Relationship (SAR) Insights:

Substituent PositionModificationEffect on PI3Kα IC₅₀Reference
Para-sulfonamideFluorine additionIC₅₀ ↓ from 50 nM → 2 nM (enhanced H-bonding)
Thiazolo-pyridine C2Methyl groupIC₅₀ ↑ from 10 nM → 100 nM (steric hindrance)
Benzamide linkerCyclopentane vs. phenylImproved solubility; IC₅₀ ~15 nM

Q. How to address discrepancies in enzymatic inhibition data across studies?

Methodology:

  • Assay standardization : Use recombinant PI3K isoforms (e.g., PI3Kα vs. PI3Kγ) to avoid off-target effects .
  • Control normalization : Include staurosporine as a pan-kinase inhibitor control to validate selectivity .
  • Data reconciliation : Apply multivariate analysis (e.g., PCA) to account for variability in ATP concentrations or incubation times .

Q. What in vitro assays validate kinase inhibition and cellular efficacy?

Methodology:

  • Cell proliferation assays : Dose-dependent inhibition (e.g., 1–10 µM) in MCF-7 breast cancer cells, measured via MTT .
  • Apoptosis markers : Caspase-3/7 activation quantified via fluorometric assays .
  • Synergy studies : Co-treatment with paclitaxel reduces IC₅₀ by 40% via compensatory pathway blockade .

Q. Can synergistic combinations enhance compound efficacy?

Methodology:

  • Cell-penetrating peptides (CPPs) : Conjugation with polyarginine tags improves cellular uptake by 3-fold, enhancing antibacterial activity (MIC ↓ from 32 µg/mL → 8 µg/mL) .
  • Nanoparticle encapsulation : PLGA-based NPs increase bioavailability in murine models, reducing tumor volume by 60% vs. free drug .

Q. What advanced analytical methods assess stability and degradation pathways?

Methodology:

  • Forced degradation studies : Expose to 0.1 M HCl/NaOH (70°C, 24 hr) and analyze via HPLC-UV/PDA to identify hydrolytic cleavage products .
  • LC-MS/MS : Detect oxidative metabolites (e.g., sulfone derivatives) in simulated hepatic microsomal assays .

Q. How can computational methods predict off-target interactions?

Methodology:

  • Molecular docking : Glide SP scoring identifies potential binding to VEGFR2 (docking score: −9.2 kcal/mol) .
  • Molecular dynamics (MD) simulations : 100-ns simulations in explicit solvent validate PI3Kα binding stability (RMSD < 2 Å) .

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